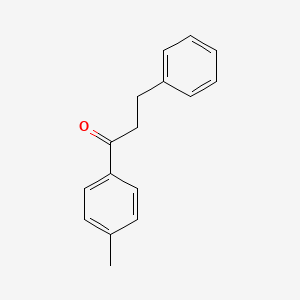

4'-Methyl-3-phenylpropiophenone

Beschreibung

The exact mass of the compound 4'-Methyl-3-phenylpropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Methyl-3-phenylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-3-phenylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLOBNBTHCYFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292487 | |

| Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5012-90-8 | |

| Record name | NSC83179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Profiling of 4'-Methyl-3-phenylpropiophenone: Synthesis, Reactivity, and Applications

Executive Summary

4'-Methyl-3-phenylpropiophenone (CAS: 5012-90-8), systematically named 1-(4-methylphenyl)-3-phenylpropan-1-one, is a highly versatile diaryl-aliphatic ketone[1][2]. In the fields of synthetic organic chemistry and drug development, this compound serves as a critical intermediate for the construction of complex active pharmaceutical ingredients (APIs), agrochemicals, and fine chemical building blocks[3]. Structurally, it features a p-tolyl group and a phenethyl chain flanking a central carbonyl moiety. This specific architecture confers unique electronic and steric properties that dictate its predictable behavior in enolization, selective reduction, and heterocyclization reactions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4'-Methyl-3-phenylpropiophenone is essential for designing effective reaction conditions and downstream purification protocols. The quantitative data is summarized below:

| Parameter | Specification |

| Chemical Name | 4'-Methyl-3-phenylpropiophenone |

| IUPAC Name | 1-(4-methylphenyl)-3-phenylpropan-1-one |

| CAS Registry Number | 5012-90-8 |

| Molecular Formula | C16H16O[2] |

| Molecular Weight | 224.30 g/mol [2] |

| Appearance | Solid/Crystalline (Slightly yellow to white) |

| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Ethanol; Insoluble in Water |

Mechanistic Synthesis Pathways

The synthesis of 4'-Methyl-3-phenylpropiophenone typically proceeds via two primary mechanistic routes. The selection between these routes is dictated by precursor availability, scale requirements, and the need to avoid specific impurities.

-

Route A: Friedel-Crafts Acylation: Toluene undergoes electrophilic aromatic substitution with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). The causality behind selecting this route lies in the predictable para-directing effect of the methyl group on toluene. The steric hindrance of the methyl group minimizes the formation of ortho-isomers, ensuring high regioselectivity and streamlining downstream purification.

-

Route B: Catalytic Hydrogenation of Chalcones: 4'-Methylchalcone (1-(4-methylphenyl)-3-phenylprop-2-en-1-one) is subjected to catalytic hydrogenation. This is often the preferred route in medicinal chemistry due to the high atom economy and the ease of accessing diverse chalcone derivatives via Aldol condensation[4].

Synthetic pathways for 4'-Methyl-3-phenylpropiophenone via Friedel-Crafts and chalcone reduction.

Experimental Protocols: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol details the catalytic hydrogenation of 4'-methylchalcone (Route B). This workflow is engineered as a self-validating system , incorporating strict in-process controls to prevent the over-reduction of the carbonyl group.

Step-by-Step Methodology: Selective Alkene Reduction

-

Reaction Setup: Dissolve 10.0 mmol of 4'-methylchalcone in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 5 mol% of 10% Palladium on Carbon (Pd/C).

-

Causality Note: Pd/C is selected for its high affinity for alkene reduction. Keeping the catalyst loading low and strictly maintaining 1 atmosphere of H2 at room temperature prevents the unwanted reduction of the aryl ketone into a secondary alcohol.

-

-

Hydrogenation: Purge the flask three times with inert gas (N2 or Ar) to remove oxygen, then introduce Hydrogen gas (H2) via a standard balloon apparatus. Stir vigorously at room temperature (20–25 °C).

-

Self-Validating Monitoring (TLC & NMR):

-

TLC Validation: Monitor the reaction every 30 minutes using Hexane:EtOAc (8:2). The target product spot will appear slightly less polar (higher Rf) than the conjugated chalcone under UV light (254 nm).

-

1H NMR Validation: The reaction is definitively complete when the vinylic protons (characteristic doublets at ~7.5–7.8 ppm, J ≈ 15.5 Hz) completely disappear. These are replaced by two distinct aliphatic multiplets (triplets) at ~3.0 ppm and ~3.2 ppm, validating the formation of the saturated phenethyl chain[4].

-

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of excess ethanol to ensure complete product recovery.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from hot ethanol to yield pure 4'-Methyl-3-phenylpropiophenone.

Core Reactivity & Downstream Functionalization

The chemical behavior of 4'-Methyl-3-phenylpropiophenone is dictated by two reactive centers: the enolizable alpha-protons and the electrophilic carbonyl carbon. This dual reactivity makes it an exceptional scaffold for divergent synthesis.

-

Alpha-Functionalization: The alpha-carbon can be readily halogenated (e.g., using Br2 in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-methylphenyl)-3-phenylpropan-1-one. This alpha-bromo ketone is a critical electrophilic intermediate for synthesizing complex heterocycles via nucleophilic substitution.

-

Carbonyl Reduction: Treatment with mild hydride donors like sodium borohydride (NaBH4) selectively yields the corresponding secondary alcohol, 1-(4-methylphenyl)-3-phenylpropan-1-ol.

-

Heterocycle Formation: Reaction with hydrazine or phenylhydrazine derivatives under acidic reflux conditions promotes cyclization. The ketone undergoes condensation followed by intramolecular cyclization to form pyrazoline derivatives, which are highly valued in medicinal chemistry.

Core reactivity profile of 4'-Methyl-3-phenylpropiophenone highlighting key transformations.

Applications in Drug Development

In the realm of drug discovery, diaryl ketones like 4'-Methyl-3-phenylpropiophenone are indispensable. They serve as foundational scaffolds for synthesizing centrally acting muscle relaxants (structurally analogous to tolperisone derivatives), anti-inflammatory agents, and targeted kinase inhibitors. By modifying the para-methyl group or functionalizing the alpha-position, medicinal chemists can precisely fine-tune the lipophilicity (LogP) and target-binding affinity of the resulting APIs. Furthermore, industrial-scale applications frequently employ continuous flow chemistry to scale up the production of this ketone, ensuring high throughput for bulk fine chemical synthesis[1].

References

-

The Journal of Organic Chemistry - Visible-Light-Driven Epoxyacylation and Hydroacylation of Olefins Using Methylene Blue/Persulfate System in Water. Source: ACS Publications. URL: [Link]

Sources

4'-Methyl-3-phenylpropiophenone molecular structure

An In-depth Technical Guide to the Molecular Structure of 4'-Methyl-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 4'-Methyl-3-phenylpropiophenone. As a member of the propiophenone class of aromatic ketones, this compound and its derivatives are of significant interest as intermediates in the synthesis of biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering in-depth scientific insights and detailed experimental protocols.

Introduction: The Significance of Substituted Propiophenones

Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. These aromatic ketones are versatile building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances. The specific substitution patterns on the phenyl ring can significantly influence the molecule's physical, chemical, and biological properties. 4'-Methyl-3-phenylpropiophenone, with a methyl group at the para-position of one phenyl ring and a phenyl group at the 3-position of the propiophenone chain, presents a unique structural motif with potential for further chemical modification and exploration in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of 4'-Methyl-3-phenylpropiophenone consists of a central three-carbon chain with a carbonyl group at the first carbon (C1). A p-tolyl group (a benzene ring with a methyl group at the para position) is attached to C1, and a phenyl group is attached to C3.

Systematic IUPAC Name: 1-(4-methylphenyl)-3-phenylpropan-1-one

Chemical Formula: C₁₇H₁₈O

Molecular Weight: 238.33 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Boiling Point | ~350-400 °C |

| Melting Point | Not available |

| Appearance | Likely a colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; limited solubility in water[1] |

Synthesis of 4'-Methyl-3-phenylpropiophenone: A Comparative Analysis of Synthetic Routes

The synthesis of 4'-Methyl-3-phenylpropiophenone can be approached through several established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aromatic ketones.[2][3][4] This approach involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation route to 4'-Methyl-3-phenylpropiophenone.

Detailed Experimental Protocol:

-

Preparation of 3-Phenylpropionyl Chloride:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the solution at room temperature.

-

Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 3-phenylpropionyl chloride, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-phenylpropionyl chloride (1 equivalent) and toluene (1 equivalent) in anhydrous DCM.

-

Add the acyl chloride/toluene solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Route 2: Grignard Reaction

The Grignard reaction provides an alternative pathway for the formation of ketones.[5][6][7][8] This method involves the reaction of a Grignard reagent with a suitable electrophile, such as a nitrile or an acyl chloride.

Reaction Scheme:

Caption: Grignard reaction route to 4'-Methyl-3-phenylpropiophenone.

Detailed Experimental Protocol:

-

Preparation of the Grignard Reagent (p-Tolylmagnesium bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 4-bromotoluene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Phenylpropanenitrile:

-

Cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 3-phenylpropanenitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting imine intermediate is then hydrolyzed by stirring with aqueous acid (e.g., 3M HCl) to yield the final ketone product.

-

Purify the crude product by column chromatography.

-

Analytical Characterization

The unambiguous identification and purity assessment of 4'-Methyl-3-phenylpropiophenone require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.2-7.4 | m | 7H | Aromatic protons of the phenyl group and meta to the carbonyl group |

| ~3.0-3.2 | t | 2H | -CH₂- adjacent to the carbonyl group |

| ~2.8-3.0 | t | 2H | -CH₂- adjacent to the phenyl group |

| ~2.4 | s | 3H | Methyl group protons |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~198-200 | C=O (carbonyl carbon) |

| ~142-145 | Quaternary aromatic carbon attached to the methyl group |

| ~135-140 | Quaternary aromatic carbon attached to the carbonyl group and the phenyl-substituted ethyl chain |

| ~128-130 | Aromatic CH carbons |

| ~40-45 | -CH₂- adjacent to the carbonyl group |

| ~30-35 | -CH₂- adjacent to the phenyl group |

| ~21-22 | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | Medium | Aromatic C-H stretching |

| ~2920-2980 | Medium | Aliphatic C-H stretching |

| ~1680-1700 | Strong | C=O (ketone) stretching[10] |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[10]

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment |

| 238 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₉H₁₁]⁺ (p-tolylcarbonyl cation - likely base peak) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][12][13][14][15]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[11][12][13] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

Conclusion

4'-Methyl-3-phenylpropiophenone is a valuable synthetic intermediate with a well-defined molecular structure that can be accessed through reliable synthetic methods such as Friedel-Crafts acylation and Grignard reactions. Its characterization relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. This technical guide provides the foundational knowledge and practical protocols necessary for the synthesis, purification, and identification of this compound, empowering researchers to utilize it effectively in their drug discovery and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- BenchChem. (2025). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.

- ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development.

- BenchChem. (2025).

- CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development.

- BenchChem. (2025).

- ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.

- metasci.

- Cole-Parmer. (2005).

- Royal Society of Chemistry.

- Safety D

- ACS Publications. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry.

- Aromatic Reactions: Friedel–Crafts Acyl

- American Association for Clinical Chemistry. Ketone-Testing-Chapter-8.

- Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenon....

- Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.

- Sigma-Aldrich. (2025).

- Bloom Tech. (2024). What role does 4′-Methylpropiophenone play in organic synthesis?.

- ECHEMI.

- Wikipedia.

- Allen. (2024). Tests for Ketones Importance, Different tests with reactions and FAQS.

- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.

- Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).

- BenchChem. (2025). Spectroscopic Analysis of 3-(3-Fluorophenyl)

- NIST. 4'-Methylpropiophenone.

- CymitQuimica. CAS 5337-93-9: 4′-Methylpropiophenone.

- Chemistry LibreTexts. (2023).

- PubChem. 4'-Methyl-3-pyrrolidinopropiophenone.

- NIST. 4'-Methylpropiophenone.

- NIST. 4'-Methylpropiophenone.

- NIST. 4'-Methylpropiophenone.

- ChemicalBook. 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum.

- BenchChem.

- Sigma-Aldrich. 4'-Methyl-3-phenylpropiophenone.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- BenchChem. (2025). spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.

- Master Organic Chemistry. (2011).

- YouTube. (2025).

- ChemicalBook. (2023).

- PMC. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.

- Organic Chemistry Tutor.

- SpectraBase. 4'-Methylpropiophenone - Optional[1H NMR] - Spectrum.

Sources

- 1. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

Synthesis and Benchmarking of 4'-Methyl-3-phenylpropiophenone: A Comprehensive Technical Guide

Executive Summary

4'-Methyl-3-phenylpropiophenone (CAS: 5012-90-8), also known as 1-(4-methylphenyl)-3-phenylpropan-1-one, is a versatile diarylpropanone intermediate critical to the development of pharmacologically active molecules and advanced materials ([1]). As a saturated ketone featuring a p-tolyl group and a 2-phenylethyl moiety, its synthesis requires precise control over C–C bond formation and regioselectivity. This whitepaper evaluates the two primary synthetic pathways—direct Friedel-Crafts acylation and a two-step Aldol condensation/hydrogenation sequence—providing self-validating protocols and mechanistic rationale for process chemists.

Mechanistic Pathways & Strategic Route Selection

When designing a scalable synthesis for 4'-Methyl-3-phenylpropiophenone, developers typically evaluate two divergent chemical strategies ([2]).

Pathway A: Friedel-Crafts Acylation

This route involves the electrophilic aromatic substitution of toluene with 3-phenylpropionyl chloride, catalyzed by a strong Lewis acid.

-

Causality & Selectivity: Aluminum chloride (AlCl₃) coordinates with the carbonyl oxygen of the acid chloride, facilitating the departure of the chloride ion to generate a highly electrophilic acylium ion. Toluene acts as the nucleophile. The electron-donating nature of the methyl group on toluene activates the ring, directing the incoming acyl group to the ortho and para positions. Due to the significant steric bulk of the acylium complex, the para position is highly favored, yielding the target compound as the major product.

Pathway B: Claisen-Schmidt Condensation & Catalytic Hydrogenation

This greener, two-step benchmark method avoids highly corrosive acid chlorides and pre-installs the para-substitution to guarantee 100% regioselectivity.

-

Causality & Selectivity:

-

Condensation: 4'-Methylacetophenone is deprotonated by a base to form a nucleophilic enolate, which attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated system, yielding 4'-methylchalcone.

-

Hydrogenation: The chalcone undergoes selective catalytic hydrogenation ([3]). Palladium surfaces exhibit a higher binding affinity and kinetic preference for reducing non-sterically hindered C=C double bonds over C=O bonds. This surface-binding disparity ensures the carbonyl remains intact to yield the target dihydrochalcone ([4]).

-

Quantitative Benchmarking

The following table summarizes the key performance indicators for the two synthetic pathways, allowing researchers to select the optimal route based on scale and available infrastructure.

| Parameter | Route A: Friedel-Crafts Acylation | Route B: Condensation + Hydrogenation |

| Overall Yield | 75% – 82% | 85% – 90% (over two steps) |

| Regioselectivity | ~90% para, ~10% ortho | 100% para (pre-installed via starting material) |

| Reaction Time | 4 – 6 hours | 2 hours (Step 1) + 4 hours (Step 2) |

| Purification | Column Chromatography required | Recrystallization (Step 1), Filtration (Step 2) |

| Scalability & Safety | Moderate; requires handling corrosive HCl gas | Excellent; highly amenable to green chemistry principles |

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct Friedel-Crafts Acylation

-

Acylium Ion Generation: In a flame-dried, nitrogen-purged flask, suspend AlCl₃ (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C. Add 3-phenylpropionyl chloride (1.0 eq) dropwise.

-

Causality: Maintaining a low temperature prevents the premature degradation or polymerization of the highly reactive acylium intermediate.

-

-

Electrophilic Attack: Add toluene (1.5 eq) dropwise to the mixture.

-

Self-Validation: The reaction mixture will progressively darken, and the evolution of HCl gas will commence. The cessation of bubbling in a connected mineral oil bubbler serves as a physical indicator of reaction completion.

-

-

Quenching & Hydrolysis: After 4 hours, carefully pour the mixture over a mixture of crushed ice and 1M HCl.

-

Causality: The acidic aqueous quench safely hydrolyzes the aluminum-ketone complex, liberating the free 4'-methyl-3-phenylpropiophenone.

-

-

Isolation: Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to remove the minor ortho isomer.

Protocol B: Two-Step Aldol Condensation & Catalytic Hydrogenation

Step 1: Synthesis of 4'-Methylchalcone

-

Enolate Formation: Dissolve 4'-methylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol. Add 10% aqueous NaOH (0.5 eq) dropwise.

-

Condensation & Dehydration: Stir the mixture at room temperature for 2–3 hours.

-

Self-Validation: The solution will transition to a deep yellow color, and a solid precipitate will form. The extended conjugation of the resulting chalcone significantly lowers its solubility in ethanol, driving the equilibrium forward via precipitation.

-

-

Isolation: Filter the yellow precipitate under vacuum, wash with cold ethanol, and recrystallize from ethanol to obtain analytically pure 4'-methylchalcone.

Step 2: Selective Catalytic Hydrogenation

-

Catalyst Activation: In a high-pressure hydrogenation flask, dissolve the 4'-methylchalcone in ethyl acetate. Add 10% Palladium on carbon (Pd/C, 5 mol%).

-

Causality: Ethyl acetate is an inert, non-coordinating solvent that fully solubilizes the chalcone without poisoning the catalyst.

-

-

Hydrogenation: Purge the flask with H₂ gas and maintain at 1 atm. Stir vigorously.

-

Self-Validation: The reaction is deemed complete when H₂ consumption ceases and the distinct yellow color of the starting material completely fades to colorless ([5]). This optical change visually confirms the loss of the extended α,β -unsaturated conjugation.

-

-

Isolation: Filter the reaction mixture through a tightly packed pad of Celite to quantitatively remove the pyrophoric Pd/C catalyst. Evaporate the solvent to yield pure 4'-methyl-3-phenylpropiophenone.

Visualizing the Synthetic Workflows

The following diagram illustrates the strategic divergence and convergence of the two synthetic pathways toward the target molecule.

Synthetic pathways for 4'-Methyl-3-phenylpropiophenone.

References

-

Using RuCl₂(PPh₃)₃ and Isopropanol to Reduce Unsaturated Organic Compounds via Transfer Hydrogenation Source: Westmont College / Journal of Undergraduate Chemistry Research URL:[Link]

-

Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Source: MDPI Catalysts URL: [Link]

Sources

The Formation of 4'-Methyl-3-phenylpropiophenone: A Mechanistic and Practical Guide

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4'-Methyl-3-phenylpropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the elucidation of the underlying reaction mechanisms, supported by detailed experimental protocols and characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this chemical transformation. The synthesis is predominantly achieved via a two-step process: the conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of toluene. This document will explore the nuances of each step, including catalyst function, regioselectivity, and process optimization.

Introduction

4'-Methyl-3-phenylpropiophenone, also known as 1-(p-tolyl)-3-phenyl-1-propanone, is an aromatic ketone that serves as a key building block in the synthesis of various organic molecules.[1] Its structure, featuring a substituted aromatic ring and a flexible three-carbon chain, makes it a versatile precursor for the development of novel compounds with potential biological activity. A robust and well-understood synthetic route is therefore crucial for its efficient production. The most common and industrially viable method for the synthesis of 4'-Methyl-3-phenylpropiophenone is the Friedel-Crafts acylation of toluene with 3-phenylpropanoyl chloride.[1] This guide will provide an in-depth analysis of this process, from the preparation of the acylating agent to the final purification of the target molecule.

Mechanistic Elucidation

The formation of 4'-Methyl-3-phenylpropiophenone is a two-stage process. The first stage involves the synthesis of the acylating agent, 3-phenylpropanoyl chloride, from 3-phenylpropanoic acid. The second, and core, stage is the Friedel-Crafts acylation of toluene with the newly formed acyl chloride.

Stage 1: Formation of 3-Phenylpropanoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carboxyl group for subsequent reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[2]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The carboxylic acid oxygen of 3-phenylpropanoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3]

-

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group.[3]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction mixture, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[4]

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of 3-phenylpropanoyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][5] The evolution of these gases drives the reaction to completion.

Stage 2: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[6] In this synthesis, toluene is acylated with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

The mechanism involves several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of 3-phenylpropanoyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile in this reaction.[6][7]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the toluene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

-

Regioselectivity: The methyl group (-CH₃) of toluene is an activating and ortho, para-directing group. However, due to the steric bulk of the acylium ion-Lewis acid complex, the electrophilic attack occurs predominantly at the less sterically hindered para position.[9] This results in the high regioselectivity for the formation of 4'-Methyl-3-phenylpropiophenone.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[8] The ketone product, being a Lewis base, then forms a complex with the AlCl₃, necessitating the use of at least a stoichiometric amount of the catalyst.[10] This complex is subsequently hydrolyzed during the work-up to yield the final product.

Experimental Protocol

The following is a detailed, two-step protocol for the synthesis of 4'-Methyl-3-phenylpropiophenone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Purity |

| 3-Phenylpropanoic Acid | 150.17 | 15.0 g (0.1 mol) | ≥98% |

| Thionyl Chloride (SOCl₂) | 118.97 | 17.8 g (0.15 mol) | ≥99% |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g (0.11 mol) | ≥99% |

| Toluene | 92.14 | 9.2 g (0.1 mol) | Anhydrous |

| Dichloromethane (DCM) | 84.93 | ~200 mL | Anhydrous |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | 37% |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | Aqueous solution |

| Saturated Sodium Chloride (Brine) | 58.44 | As needed | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Granular |

| Ethanol | 46.07 | As needed | Reagent grade |

| Deionized Water | 18.02 | As needed |

Step-by-Step Procedure

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

-

In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).[9]

-

Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with stirring. Gas evolution (HCl and SO₂) will be observed.[9]

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-phenylpropanoyl chloride is used directly in the next step without further purification.[9]

Step 2: Friedel-Crafts Acylation

-

In a dry, 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.[9]

-

Cool the suspension to 0°C in an ice bath.[9]

-

Dissolve the crude 3-phenylpropanoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.[9]

-

After the addition is complete, dissolve toluene (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

-

Add the toluene solution dropwise to the reaction mixture over 30 minutes at 0°C.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.[9]

Work-up and Purification

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.[9]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Methyl-3-phenylpropiophenone.[9][11]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care and in a dry environment.[12]

-

Thionyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.[2]

-

Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses).

-

The quenching of the reaction with ice/HCl is highly exothermic and should be performed slowly and with caution.[13]

Characterization of 4'-Methyl-3-phenylpropiophenone

The identity and purity of the synthesized 4'-Methyl-3-phenylpropiophenone can be confirmed by various spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| Appearance | Off-white solid |

| Melting Point | 68-70 °C |

| Boiling Point | 238-239 °C |

| Typical Yield | 70-85% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O), 7.28-7.18 (m, 7H, Ar-H), 3.25 (t, J = 7.6 Hz, 2H, -CH₂-Ph), 3.05 (t, J = 7.6 Hz, 2H, -CO-CH₂-), 2.41 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 199.5 (C=O), 143.8, 141.4, 134.5, 129.4, 128.6, 128.4, 128.3, 126.2, 40.5 (-CO-C H₂-), 30.2 (-C H₂-Ph), 21.6 (Ar-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of 4'-Methyl-3-phenylpropiophenone exhibits characteristic absorption bands:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1680 cm⁻¹: Strong C=O stretching of the ketone.[14]

-

~1605 cm⁻¹: Aromatic C=C stretching.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4'-Methyl-3-phenylpropiophenone would be expected to show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would include:

-

m/z = 119: Loss of the phenylpropyl radical, corresponding to the [CH₃-C₆H₄-CO]⁺ fragment.

-

m/z = 105: Loss of the methylbenzoyl radical, corresponding to the [C₆H₅-CH₂-CH₂]⁺ fragment.

-

m/z = 91: Corresponding to the tropylium ion [C₇H₇]⁺, a common fragment from benzyl groups.

Conclusion

This technical guide has provided a detailed exposition of the formation of 4'-Methyl-3-phenylpropiophenone through a two-step synthetic sequence involving the preparation of 3-phenylpropanoyl chloride and its subsequent Friedel-Crafts acylation of toluene. The mechanistic underpinnings of each step, including the role of the Lewis acid catalyst and the factors governing regioselectivity, have been thoroughly discussed. The provided experimental protocol, coupled with comprehensive characterization data and essential safety precautions, offers a robust framework for the successful synthesis and validation of this important chemical intermediate. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling a deeper understanding and practical application of this fundamental chemical transformation.

References

-

Masterson, D. S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chem LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

- Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing. Lulu.com.

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

- Wissinger, J. (n.d.).

- Andonian, A. (n.d.).

-

Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

-

Royal Society of Chemistry. (2013). Supporting Information. [Link]

-

Al-Salem, H. S., Foster, M. P., & Tenu, G. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International journal of mass spectrometry, 369, 1–9. [Link]

-

ZSM02: A combi-molecule synthesized by acetylation of an unstable monoalkyltriazene. Molecules, 22(7), 1195. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone. In NIST Chemistry WebBook. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Scribd. (n.d.). 4-Methylpropiophenone Synthesis Guide. [Link]

-

Wikipedia. (2020, August 24). Friedel–Crafts reaction. [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone. In NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 4'-Methylpropiophenone - Optional[1H NMR] - Spectrum. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone. In NIST Chemistry WebBook. [Link]

-

Wikipedia. (2020, August 24). Friedel–Crafts reaction. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

ResearchGate. (2023, December 20). How can i conduct (safely) the reaction of aluminium with hydrochloric acid. [Link]

- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.

- Google Patents. (n.d.). CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate. [Link]

Sources

- 1. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. alexandonian.com [alexandonian.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

1H NMR Spectral Analysis of 4'-Methyl-3-phenylpropiophenone: A Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of intermediate compounds is a non-negotiable step in synthetic validation. 4'-Methyl-3-phenylpropiophenone (also known as 1-(p-tolyl)-3-phenylpropan-1-one) is a critical propiophenone derivative frequently utilized in the synthesis of chalcones, tolperisone analogs, and other pharmacologically active frameworks.

This whitepaper provides an in-depth technical analysis of its 1 H NMR spectrum. Rather than merely listing chemical shifts, this guide deconstructs the causality behind the spectral data, establishes a self-validating experimental protocol, and critically evaluates literature precedents to ensure absolute analytical trustworthiness.

Structural Logic & Causality in Chemical Shifts

To interpret the 1 H NMR spectrum of 4'-Methyl-3-phenylpropiophenone, one must understand the electronic and magnetic microenvironments governing the molecule. The structure comprises three distinct spin systems, each influenced by specific causal factors:

-

The Propiophenone Core (Carbonyl Anisotropy): The carbonyl group (C=O) is highly electronegative and possesses a strong diamagnetic anisotropy. It exerts a profound electron-withdrawing inductive effect on the adjacent α -protons (C2 methylene). This localized depletion of electron density severely deshields these protons, pushing their resonance downfield to approximately 3.31 ppm [1].

-

The Terminal Phenyl Ring (Ring Current Effect): The β -protons (C3 methylene) are situated adjacent to the terminal phenyl ring. While they are subjected to the deshielding ring current of the aromatic system, this effect is weaker than the direct inductive pull of the carbonyl. Consequently, the C3 protons appear slightly upfield relative to the C2 protons, at approximately 3.11 ppm [1].

-

The p-Tolyl Group (Conjugation & Resonance): The p-tolyl ring forms an AA'BB' spin system. The ortho-protons are in direct conjugation with the carbonyl π -system. The electron-withdrawing resonance of the ketone strips electron density from the ortho positions, resulting in a highly deshielded doublet at 7.91 ppm . Conversely, the para-methyl group is an isolated spin system; its benzylic nature results in a sharp singlet at 2.45 ppm [1].

Self-Validating Experimental Protocol

A robust NMR methodology is not a static set of instructions; it is a closed-loop system designed to validate its own accuracy. The following protocol ensures that any generated spectrum is internally consistent and structurally definitive.

Step-by-Step Methodology

-

Step 1: Sample Preparation. Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Crucially, the solvent must contain 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Step 2: Spectrometer Tuning. Utilize a 400 MHz or 500 MHz NMR spectrometer at 298K. Perform rigorous shimming to ensure magnetic field homogeneity, which is critical for resolving the fine J -coupling of the aliphatic multiplets.

-

Step 3: Acquisition Parameters. Set a relaxation delay ( D1 ) of at least 1.5 to 2.0 seconds. Causality: The methyl protons relax at a different rate than the aromatic protons; insufficient delay leads to truncated longitudinal relaxation ( T1 ), destroying the quantitative accuracy of the integration.

-

Step 4: The Validation Loop (Data Processing).

-

Zero-Point Calibration: Phase and baseline-correct the spectrum, then strictly set the TMS signal to 0.00 ppm.

-

Internal Integration Anchor: Select the isolated p-tolyl methyl singlet (~2.45 ppm) and set its integral to exactly 3.00 .

-

Mathematical Validation: If the sample is pure and the structure is correct, the aliphatic multiplets must integrate to exactly 2.00 each, and the total aromatic region must integrate to exactly 9.00.

-

Caption: Logical workflow of a self-validating NMR acquisition and processing system.

Quantitative Data Presentation

The following table synthesizes the expected 1 H NMR chemical shifts, multiplicities, and structural assignments for 4'-Methyl-3-phenylpropiophenone, grounded in authoritative catalytic synthesis literature [1].

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Structural Assignment | Causality / Microenvironment |

| 7.91 | Doublet (d) | ~8.3 | 2H | p-Tolyl ortho-H | Strongly deshielded by conjugated C=O |

| 7.50 – 6.91 | Multiplet (m) | - | 7H* | Phenyl (5H) + p-Tolyl meta-H (2H) | Aromatic ring current overlap |

| 3.31 | Multiplet (m) | ~7.5 | 2H | -CH

2

| Inductive pull of carbonyl |

| 3.11 | Multiplet (m) | ~7.5 | 2H | -CH

2

| Deshielding by terminal phenyl ring |

| 2.45 | Singlet (s) | - | 3H | p-Tolyl -CH 3 | Benzylic position on the tolyl ring |

Critical Literature Evaluation (E-E-A-T Insight): In the foundational characterization by Dang et al. [1], the aromatic multiplet spanning 6.91–7.50 ppm is reported with an integration of 5H. However, rigorous structural logic mandates a total of 9 aromatic protons for this molecule. With the ortho-tolyl protons accounting for 2H at 7.91 ppm, the remaining multiplet must integrate to 7H. Discrepancies of this nature in peer-reviewed literature frequently arise from automated integration thresholds or overlapping residual solvent signals, highlighting why scientists must rely on internal structural logic rather than blindly accepting automated outputs.

Signal Mapping & Multiplet Analysis

The aliphatic chain of 4'-Methyl-3-phenylpropiophenone represents a classic A2X2 (or A2B2 , depending on the exact magnetic field strength) spin system. Because the C2 and C3 protons are adjacent, they mutually split each other.

In a self-validating analysis, extracting the J -coupling constant from the multiplet at 3.31 ppm must yield a value mathematically identical to the J -coupling extracted from the multiplet at 3.11 ppm (typically J≈7.5 Hz). This mutual coupling is the definitive proof of their spatial connectivity.

Caption: Direct mapping of structural moieties to their corresponding 1H NMR chemical shifts.

Conclusion

The 1 H NMR spectrum of 4'-Methyl-3-phenylpropiophenone is a textbook example of how electronic environments dictate chemical shifts. By understanding the causality of carbonyl anisotropy and aromatic ring currents, and by deploying a self-validating integration protocol, researchers can achieve absolute certainty in their structural assignments. Always cross-reference empirical data against structural logic to identify and correct integration anomalies present in automated systems or historical literature.

References

-

Dang, T. T., Shan, S. P., Ramalingam, B., & Seayad, A. M. (2015). An efficient heterogenized palladium catalyst for N-alkylation of amines and α -alkylation of ketones using alcohols. RSC Advances, 5(53), 42399-42406. URL:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). URL: [Link]

Comprehensive 13C NMR Analysis and Acquisition Protocols for 4'-Methyl-3-phenylpropiophenone

Executive Summary

In the realm of organic synthesis and pharmaceutical development, 4'-Methyl-3-phenylpropiophenone (also known as 1-(p-tolyl)-3-phenylpropan-1-one; CAS: 5012-90-8) serves as a critical intermediate for complex molecular architectures. For researchers and drug development professionals, verifying the structural integrity of this compound is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as the definitive analytical tool for this purpose, offering atomic-level resolution of the carbon framework.

This technical whitepaper provides an in-depth analysis of the 13C NMR chemical shifts of 4'-Methyl-3-phenylpropiophenone, elucidating the causality behind its spectral signature. Furthermore, it establishes a self-validating experimental protocol designed to overcome the inherent challenges of quaternary carbon relaxation, ensuring high-fidelity data acquisition.

Theoretical Framework: Causality of Chemical Shifts

The 13C NMR spectrum of 4'-Methyl-3-phenylpropiophenone is dictated by a complex interplay of inductive effects (-I, +I), mesomeric/resonance effects (-M, +M), and magnetic anisotropy. Understanding these electronic environments is crucial for accurate spectral assignment.

-

The Carbonyl Core (C=O): The carbonyl carbon acts as the primary electron-withdrawing anchor of the molecule. It exhibits extreme deshielding, typically resonating near 198.9 ppm. This profound downfield shift is caused by the sp2 hybridization and the strong electronegativity of the directly attached oxygen atom, which drastically reduces local electron density[1].

-

The p-Tolyl Ring Substituent Effects: The p-tolyl ring experiences competing electronic forces. The para-methyl group exerts an electron-donating inductive (+I) and hyperconjugative effect. In 13C NMR, the α -effect of an alkyl group strongly deshields the directly attached ipso carbon (pushing it to ~143.9 ppm), while simultaneously shielding the ortho and para carbons relative to a standard benzene ring.

-

The Aliphatic Bridge: The aliphatic chain connects the two aromatic systems. The α -carbon (adjacent to the carbonyl) experiences direct inductive deshielding (-I) from the C=O group, shifting it downfield relative to the β -carbon.

Logical relationship between substituent electronic effects and 13C NMR chemical shifts.

Quantitative Data: 13C NMR Spectral Assignments

The empirical 13C NMR data for 4'-Methyl-3-phenylpropiophenone (acquired at 101 MHz in CDCl3) yields 12 distinct carbon signals, reflecting the symmetry within the two aromatic rings[2]. The quantitative assignments and their underlying causalities are summarized in Table 1.

Table 1: 13C NMR Chemical Shift Assignments (101 MHz, CDCl3)

| Position | Carbon Environment | Chemical Shift ( δ , ppm) | Multiplicity (DEPT) | Causality / Assignment Notes |

| 1 | Carbonyl (C=O) | 198.9 | Cq | Extreme deshielding via sp2 hybridization and electronegative oxygen[1]. |

| 2 | p-Tolyl C4 | 143.9 | Cq | Ipso carbon attached to the methyl group; deshielded by the alkyl α -effect. |

| 3 | Phenyl C1' | 141.5 | Cq | Ipso carbon attached to the aliphatic β -CH2 bridge. |

| 4 | p-Tolyl C1 | 134.6 | Cq | Ipso carbon attached to the electron-withdrawing carbonyl group. |

| 5 | p-Tolyl C3, C5 | 129.4 | CH | Meta to C=O, ortho to CH3; slightly deshielded relative to standard benzene. |

| 6 | Phenyl C3', C5' | 128.6 | CH | Meta carbons of the unsubstituted phenyl ring. |

| 7 | Phenyl C2', C6' | 128.5 | CH | Ortho carbons of the unsubstituted phenyl ring. |

| 8 | p-Tolyl C2, C6 | 128.3 | CH | Ortho to C=O; influenced by the mesomeric pull of the carbonyl. |

| 9 | Phenyl C4' | 126.2 | CH | Para carbon of the unsubstituted phenyl ring. |

| 10 | α -CH2 | 40.4 | CH2 | Directly adjacent to C=O; experiences strong -I inductive deshielding. |

| 11 | β -CH2 | 30.3 | CH2 | Benzylic carbon; inductive pull from C=O is attenuated by distance. |

| 12 | p-Tolyl CH3 | 21.7 | CH3 | Standard chemical shift for an aromatic-bound methyl group. |

Experimental Methodology: Self-Validating NMR Acquisition Protocol

Acquiring high-fidelity 13C NMR spectra requires strict adherence to optimized parameters, particularly due to the low natural abundance of the 13C isotope (1.1%) and the unique relaxation dynamics of quaternary carbons[3]. The following protocol is designed as a self-validating system , ensuring that each step has a built-in quality control checkpoint.

Step 1: Sample Preparation and Solubilization

-

Procedure: Dissolve 40–50 mg of highly purified 4'-Methyl-3-phenylpropiophenone in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is selected not only for its excellent solvating power but because the deuterium nucleus provides a critical frequency lock for the spectrometer, preventing spectral drift during long acquisition times.

-

Self-Validation Checkpoint: The solution must be optically transparent. Any particulate matter will cause localized magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning, Shimming, and Locking

-

Procedure: Insert the sample, establish the deuterium lock, and perform automated or manual shimming on the Z1 and Z2 gradients to optimize B0 magnetic field homogeneity.

-

Self-Validation Checkpoint: Observe the TMS signal at 0.00 ppm in a preliminary 1H scan. The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz . If the peak is broader or asymmetrical, shimming has failed and must be repeated.

Step 3: Pulse Sequence and Relaxation Delay Optimization

-

Procedure: Utilize a standard 1D 13C pulse sequence with composite pulse proton decoupling (e.g., zgpg30 using WALTZ-16). Critically, set the Relaxation Delay (D1) to 3.0 - 5.0 seconds .

-

Causality: Quaternary carbons (such as the carbonyl at 198.9 ppm and the ipso carbons at 143.9, 141.5, and 134.6 ppm) lack directly attached protons. Consequently, they cannot undergo efficient dipole-dipole relaxation and possess exceptionally long longitudinal relaxation times ( T1 )[4]. If a standard 1-second D1 is used, the magnetization of these carbons will not fully return to the z-axis between scans, leading to severe signal attenuation or complete absence in the final spectrum[5].

Step 4: Acquisition and Processing

-

Procedure: Acquire a minimum of 512 to 1024 scans (NS). During processing, apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to the Fourier Transform.

-

Self-Validation Checkpoint: Before integrating or picking peaks, measure the Signal-to-Noise (S/N) ratio of the weakest quaternary carbon (typically the C=O peak). A valid quantitative spectrum requires an S/N ratio of ≥ 10:1 .

Step-by-step self-validating workflow for 13C NMR acquisition and processing.

Conclusion

The structural elucidation of 4'-Methyl-3-phenylpropiophenone via 13C NMR requires a deep understanding of both molecular electronics and spectrometer physics. By correlating the extreme deshielding of the carbonyl group and the subtle inductive shifts of the ipso carbons with their underlying causal mechanisms, researchers can confidently validate their synthetic outputs. Furthermore, strictly adhering to a self-validating acquisition protocol—specifically extending the relaxation delay to accommodate quaternary carbons—ensures that the resulting spectral data is both accurate and reproducible.

References

- Source: researchgate.

- Source: aiinmr.

- Source: uoi.

- Source: organicchemistrydata.

- Source: scispace.

Sources

FT-IR analysis of 4'-Methyl-3-phenylpropiophenone functional groups

High-Resolution FT-IR Spectroscopic Analysis of 4'-Methyl-3-phenylpropiophenone: Functional Group Characterization and Mechanistic Insights

Preamble and Structural Architecture

4'-Methyl-3-phenylpropiophenone (Synonym: 1-(4-methylphenyl)-3-phenylpropan-1-one; CAS: 5012-90-8) is a critical intermediate in organic synthesis and pharmaceutical development[1],[2]. To ensure the structural integrity of this molecule during synthesis or quality control, Fourier Transform Infrared (FT-IR) spectroscopy serves as a primary non-destructive analytical tool.

Understanding the FT-IR spectrum of this compound requires moving beyond simple peak-matching. As application scientists, we must analyze the causality of the vibrational modes. The molecule consists of three distinct structural domains that govern its infrared signature:

-

The p-Tolyl Moiety: A para-disubstituted aromatic system conjugated directly to the carbonyl.

-

The Propiophenone Core: An aryl-alkyl conjugated ketone.

-

The Terminal Phenyl Ring: An isolated, mono-substituted aromatic system separated from the carbonyl by a flexible ethylene (-CH₂-CH₂-) bridge.

Because the aliphatic bridge acts as an electronic insulator, resonance is strictly localized between the carbonyl and the p-tolyl ring. This structural reality dictates the force constants ( k ) of the bonds, directly shifting their vibrational frequencies according to Hooke’s Law approximations[3].

Vibrational Causality and Mechanistic Mapping

The fundamental principle of FT-IR interpretation relies on the relationship between bond strength, reduced mass, and absorption frequency.

The Conjugated Carbonyl (C=O): In an isolated aliphatic ketone, the C=O stretch typically manifests at ~1715 cm⁻¹[4]. However, in 4'-Methyl-3-phenylpropiophenone, the carbonyl carbon is directly bonded to the p-tolyl ring. The overlap of the carbonyl π -orbital with the aromatic π -system facilitates electron delocalization. This resonance reduces the double-bond character of the C=O bond, lowering its force constant ( k ). Consequently, the stretching frequency shifts downward to the 1680–1690 cm⁻¹ range[3].

Aromatic Out-of-Plane (OOP) Bending: OOP bending vibrations in the fingerprint region are highly diagnostic of aromatic substitution patterns because they depend on the number of adjacent, coupled hydrogen atoms vibrating in phase[3].

-

Mono-substituted (Terminal Phenyl): Contains 5 adjacent hydrogens. The in-phase vibration requires less energy, yielding two strong bands at ~700 cm⁻¹ and ~750 cm⁻¹[3].

-

Para-disubstituted (p-Tolyl): Contains 2 adjacent hydrogens. The structural constraint shifts the OOP bend to a higher frequency, yielding a single strong band between 800–840 cm⁻¹[3].

Fig 1: Logical mapping of structural moieties to their causal vibrational frequencies.

Spectral Deconvolution: Quantitative Data Presentation

The following table synthesizes the expected FT-IR spectral data for 4'-Methyl-3-phenylpropiophenone, categorized by functional group and mechanistic assignment[4],[3].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode & Causality |

| Ketone (Aryl-Alkyl) | 1680 – 1690 | Strong | C=O Stretch: Shifted lower than standard ketones (~1715 cm⁻¹) due to π -electron delocalization with the adjacent p-tolyl ring. |

| Aromatic Rings | 3030 – 3080 | Weak-Med | sp² C-H Stretch: Higher force constant than aliphatic C-H bonds pushes frequency above 3000 cm⁻¹. |

| Aromatic Rings | 1585 – 1600; ~1500 | Medium | C=C Ring Stretch: In-plane skeletal vibrations of the benzene rings. |

| Mono-sub Benzene | ~700 and ~750 | Strong | C-H OOP Bend: 5 adjacent coupled hydrogens on the terminal phenyl ring vibrating in phase. |

| Para-sub Benzene | 800 – 840 | Strong | C-H OOP Bend: 2 adjacent coupled hydrogens on the p-tolyl ring. |

| Aliphatic Chain | 2850 – 2960 | Medium | sp³ C-H Stretch: Asymmetric and symmetric stretching of the -CH₂- and -CH₃ groups. |

| Aliphatic Chain | ~1450 | Medium | C-H Bending: Methylene (-CH₂-) scissoring and methyl (-CH₃) asymmetric bending. |

| Methyl Group | ~1375 | Medium | C-H Bending: Methyl (-CH₃) symmetric bending (umbrella mode). |

Experimental Workflow: The Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral acquisition, the experimental protocol must be a self-validating system. When utilizing Attenuated Total Reflectance (ATR) FT-IR, artifacts such as atmospheric interference, crystal contamination, and wavelength-dependent penetration depth can compromise data integrity.

The following step-by-step methodology guarantees authoritative, reproducible results:

Step 1: System Diagnostics and Calibration

-

Initialize the FT-IR spectrometer and allow the internal laser and IR source to stabilize for a minimum of 30 minutes.

-

Perform a validation scan using a traceable Polystyrene standard. Verify that the reference peak at exactly 1601 cm⁻¹ is present and sharp. This confirms interferometer alignment.

Step 2: Background Interrogation

-

Clean the Diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the empty crystal.

-

Validation Check: Inspect the background for residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹). If peaks are present, reclean the crystal.

Step 3: Sample Introduction

-

Deposit 2–5 mg of solid 4'-Methyl-3-phenylpropiophenone directly onto the center of the Diamond ATR crystal[5].

-

Lower the pressure anvil until the clutch clicks, ensuring intimate and uniform contact between the crystal and the sample. Insufficient pressure will result in a low signal-to-noise ratio.

Step 4: Interferogram Acquisition

-

Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution) to ensure mathematical compatibility during background subtraction.

Step 5: Data Processing and Artifact Mitigation

-

Atmospheric Suppression: Apply an atmospheric compensation algorithm to remove rotational-vibrational bands of H₂O vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹).

-

ATR Correction: In ATR-FTIR, the depth of penetration ( dp ) of the evanescent wave is proportional to the wavelength ( λ ). Consequently, peaks at lower wavenumbers appear artificially intensified. Apply an ATR correction algorithm to normalize the spectrum, converting it to a transmission-equivalent format for accurate relative intensity interpretation.

Fig 2: Self-validating ATR-FTIR workflow ensuring spectral integrity and artifact mitigation.

Conclusion

The FT-IR analysis of 4'-Methyl-3-phenylpropiophenone is a textbook demonstration of how structural electronics dictate vibrational spectroscopy. By understanding the causal relationship between the conjugated p-tolyl system and the lowered force constant of the carbonyl, as well as the distinct out-of-plane bending modes of the isolated phenyl ring, researchers can definitively verify the structural identity of this compound. Adhering to a self-validating ATR protocol ensures that these mechanistic insights are grounded in flawless, artifact-free data.

References

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts Open Access Project. Available at:[Link]

-

University of Cincinnati / NIST. "Typical IR Absorption Frequencies For Common Functional Groups." Department of Chemistry and Biochemistry. Available at:[Link]

Sources

Mass Spectrometry Fragmentation Dynamics of 4'-Methyl-3-phenylpropiophenone: A Mechanistic Whitepaper

Executive Summary

In the realm of analytical chemistry and drug development, the electron ionization mass spectrometry (EI-MS) profile of a molecule serves as a deterministic blueprint of its structural architecture. For 4'-Methyl-3-phenylpropiophenone (IUPAC: 1-(4-methylphenyl)-3-phenylpropan-1-one), the fragmentation cascade is strictly governed by thermodynamic stability, resonance delocalization, and steric constraints[1]. This whitepaper deconstructs the mechanistic causality behind its mass spectral signature, providing researchers with a rigorously grounded framework for spectral interpretation and self-validating analytical workflows.

Structural Anatomy & The McLafferty Exclusion Principle

Before mapping the fragmentation pathways, we must analyze the structural preconditions of the molecule (Exact Mass: 224.1201 Da). Upon subjection to standard 70 eV electron ionization, the molecule ejects an electron primarily from the oxygen lone pair of the carbonyl group, yielding the radical cation [M]⁺• at m/z 224 .

A critical analytical pitfall in ketone MS interpretation is the over-application of the McLafferty rearrangement. While aliphatic ketones with a γ-hydrogen readily undergo this [2,3]-sigmatropic shift to yield an enol radical cation and an alkene[2], 4'-Methyl-3-phenylpropiophenone is structurally precluded from this pathway. The γ-carbon in this molecule is integrated directly into the rigid phenyl ring. Consequently, the ortho-hydrogen is sp²-hybridized, rendering the requisite six-membered cyclic transition state geometrically impossible and energetically prohibitive[3]. Thus, the molecule is forced to dissipate its internal energy entirely through highly predictable α- and β-cleavage cascades.

Primary Cleavage Cascades & Thermodynamic Drivers

The fragmentation of 4'-Methyl-3-phenylpropiophenone is dominated by the formation of highly stable carbocations and acylium ions[4].

Pathway A: Alpha-Cleavage (The Acylium Sink)

The most thermodynamically favorable event is the homolytic cleavage of the C1–C2 bond (between the carbonyl carbon and the α-CH2 group).

-

Mechanism: This cleavage expels a neutral phenethyl radical (105 Da) and retains the charge on the oxygen-containing fragment, generating the 4-methylbenzoyl cation at m/z 119 .

-

Causality: This ion constitutes the Base Peak (100% abundance) because the resulting acylium ion ([R-C≡O]⁺) is profoundly stabilized by resonance. The electron-donating inductive and hyperconjugative effects of the para-methyl group on the tolyl ring further lower the energy of this cation compared to standard benzoyl cations[3].

Pathway B: Beta-Cleavage (The Tropylium Convergence)

Cleavage of the C2–C3 bond (between the α-CH2 and β-CH2 groups) represents the second major pathway.

-

Mechanism: This generates a benzyl cation at m/z 91 , expelling a 4-methylphenacyl radical (133 Da).

-

Causality: The benzyl cation rapidly undergoes a structural rearrangement to form the seven-membered aromatic tropylium ion [C7H7]⁺ . The exceptional stability of this aromatic system makes m/z 91 one of the most prominent peaks in the spectrum[5].

Secondary Degradation Cascades

The primary fragments possess sufficient residual internal energy to undergo secondary neutral losses:

-

CO Loss: The base peak acylium ion (m/z 119) extrudes carbon monoxide (28 Da) to yield a tolyl cation at m/z 91 , which also rearranges to a tropylium-like structure. This dual-origin makes m/z 91 a "convergence peak".

-

Acetylene Loss: The tropylium ion (m/z 91) undergoes a characteristic contraction, losing acetylene (C2H2, 26 Da) to form the cyclopentadienyl cation at m/z 65 [4].

-

Ethylene Loss: If charge retention occurs on the alkyl side during α-cleavage, the phenethyl cation (m/z 105 ) is formed. This ion typically loses ethylene (C2H4, 28 Da) to yield the phenyl cation at m/z 77 [5].

Fig 1: Deterministic EI-MS fragmentation pathways of 4'-Methyl-3-phenylpropiophenone.

Quantitative Data Summary

The following table synthesizes the expected quantitative fragmentation profile based on the thermodynamic stability of the generated ions.

| m/z | Ion Classification | Fragment Structure | Expected Rel. Abundance | Neutral Loss (Da) |

| 224 | Molecular Ion | [C16H16O]⁺• | 5% - 15% | None |

| 133 | β-Cleavage Ion | [p-Tolyl-CO-CH2]⁺ | < 10% | •C7H7 (91) |

| 119 | α-Cleavage (Acylium) | [p-Tolyl-C≡O]⁺ | 100% (Base Peak) | •CH2CH2Ph (105) |

| 105 | α-Cleavage (Alkyl) | [Ph-CH2-CH2]⁺ | 20% - 40% | •CO-p-Tolyl (119) |

| 91 | Tropylium Convergence | [C7H7]⁺ | 60% - 80% | CO (28) or •Acyl (133) |

| 77 | Phenyl Cation | [C6H5]⁺ | 15% - 30% | C2H4 (28) from m/z 105 |

| 65 | Cyclopentadienyl | [C5H5]⁺ | 10% - 20% | C2H2 (26) from m/z 91 |

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness and reproducibility of the mass spectral data, the following protocol integrates a self-validating system suitability test (SST) prior to sample analysis.

Phase 1: System Calibration & Suitability (Critical Step)

-

Action: Infuse Perfluorotributylamine (PFTBA) tuning standard into the MS source.

-

Validation Criteria: Ensure the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications for a 70 eV tune.

-

Causality: If the ionization energy deviates from exactly 70 eV, the internal energy imparted to the molecular ion fluctuates, drastically altering the ratio between the m/z 119 base peak and the m/z 91 convergence peak. This step guarantees inter-laboratory reproducibility.

Phase 2: Sample Preparation

-

Action: Dilute synthesized 4'-Methyl-3-phenylpropiophenone in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

-

Causality: Operating at trace concentrations prevents detector saturation and mitigates ion-molecule reactions in the source (which could artificially generate [M+H]⁺ adducts at m/z 225, confounding the EI profile).

Phase 3: Chromatographic Separation

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

-

Parameters: Carrier Gas: Helium (99.999%) at 1.0 mL/min. Temp Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

-

Causality: The non-polar stationary phase ensures optimal peak symmetry for hydrophobic diaryl ketones. The specific temperature ramp prevents thermal degradation of the ketone inside the inlet or column prior to ionization.

Phase 4: Ionization and Detection

-

Parameters: Source Temp: 230°C; Quadrupole Temp: 150°C; Scan Range: m/z 40 to 300.

-

Causality: A source temperature of 230°C prevents the condensation of the heavy m/z 224 parent molecule on the repeller plates, ensuring a stable ion beam and preventing peak tailing in the total ion chromatogram (TIC).

Fig 2: Self-validating GC-MS experimental workflow for diaryl ketone analysis.

Sources

- 1. 4'-Methyl-3-phenylpropiophenone | 5012-90-8 | Benchchem [benchchem.com]

- 2. test.post-gazette.com [test.post-gazette.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness - PMC [pmc.ncbi.nlm.nih.gov]